5-(Trimethylsilyl)thiophene-2-carbaldehyde
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Overview
Description
5-(Trimethylsilyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C8H12OSSi. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trimethylsilyl group attached to the thiophene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)thiophene-2-carbaldehyde typically involves the introduction of a trimethylsilyl group to thiophene-2-carbaldehyde. One common method is the silylation of thiophene-2-carbaldehyde using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 5-(Trimethylsilyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trimethylsilyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)thiophene-2-carbaldehyde is primarily influenced by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trimethylsilyl group can stabilize reactive intermediates and influence the compound’s reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
5-(Trimethylsilyl)thiophene: Lacks the aldehyde group, limiting its applications in certain chemical reactions.
2,5-Dimethylthiophene: Contains methyl groups instead of a trimethylsilyl group, leading to different chemical behavior.
Uniqueness
5-(Trimethylsilyl)thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-trimethylsilylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OSSi/c1-11(2,3)8-5-4-7(6-9)10-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVBBDONYZFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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